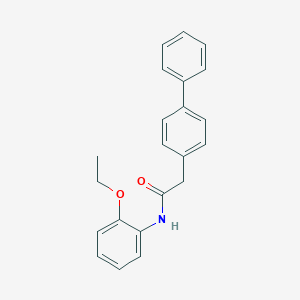![molecular formula C19H19N3O B359876 N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide CAS No. 93669-21-7](/img/structure/B359876.png)
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide is a compound that features an imidazole ring attached to a phenylbenzamide structure. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
Méthodes De Préparation
The synthesis of N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide typically involves the reaction of imidazole with a suitable benzamide derivative. One common method involves the use of N-(3-aminopropyl)-imidazole, which is reacted with a benzoyl chloride derivative under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts or bases. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The imidazole ring can form hydrogen bonds and π-π interactions with nucleic acids, leading to the stabilization of DNA structures . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparaison Avec Des Composés Similaires
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide can be compared with other imidazole-containing compounds such as:
N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Known for its fluorescence properties and ability to form complexes with metal ions.
1-(3-Aminopropyl)imidazole: Used in the synthesis of pH-sensitive polymers and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structure, which allows for versatile interactions with biological and chemical systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
93669-21-7 |
|---|---|
Formule moléculaire |
C19H19N3O |
Poids moléculaire |
305.4g/mol |
Nom IUPAC |
N-(3-imidazol-1-ylpropyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H19N3O/c23-19(21-11-4-13-22-14-12-20-15-22)18-9-7-17(8-10-18)16-5-2-1-3-6-16/h1-3,5-10,12,14-15H,4,11,13H2,(H,21,23) |
Clé InChI |
LHNYQACUGOEBBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
Solubilité |
45.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Methoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B359843.png)


![N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B359878.png)





![4-[3-(4,5-dihydro-1H-pyrrolo[2,3-c]pyrazol-6-yl)-2,4-dimethylphenyl]sulfonylmorpholine](/img/structure/B359955.png)


![[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol](/img/structure/B359970.png)
![N-methyl-5-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]-1H-imidazole-4-carboxamide](/img/structure/B359975.png)
